molecular formula C24H28ClN3O3 B12727419 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (R)- CAS No. 108445-41-6

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, (R)-

Cat. No.: B12727419
CAS No.: 108445-41-6
M. Wt: 441.9 g/mol
InChI Key: NXEKUUKRRZWXMA-PKLMIRHRSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoisoquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- involves multiple steps, typically starting with the preparation of the pyrimidoisoquinoline coreThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino-, monohydrochloride, ®- apart is its specific structural configuration and functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

108445-41-6

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

(6R)-9,10-dimethoxy-6-methyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C24H27N3O3.ClH/c1-13-7-14(2)23(15(3)8-13)25-22-12-19-18-11-21(30-6)20(29-5)10-17(18)9-16(4)27(19)24(28)26-22;/h7-8,10-12,16H,9H2,1-6H3,(H,25,26,28);1H/t16-;/m1./s1

InChI Key

NXEKUUKRRZWXMA-PKLMIRHRSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl

Canonical SMILES

CC1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl

Origin of Product

United States

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